molecular formula C9H17NO2 B2578053 Methyl 2-(cyclohexylamino)acetate CAS No. 40447-13-0

Methyl 2-(cyclohexylamino)acetate

Cat. No.: B2578053
CAS No.: 40447-13-0
M. Wt: 171.24
InChI Key: AGQPELVTVMBVBI-UHFFFAOYSA-N
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Description

Methyl 2-(cyclohexylamino)acetate is an organic compound with the molecular formula C9H17NO2. It is a derivative of glycine, where the amino group is substituted with a cyclohexyl group, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(cyclohexylamino)acetate can be synthesized through the reaction of glycine methyl ester hydrochloride with cyclohexylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(cyclohexylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexylaminoacetic acid.

    Reduction: Methyl 2-(cyclohexylamino)ethanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclohexylamino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(cyclohexylamino)acetate involves its interaction with specific molecular targets. The cyclohexyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

    Methyl 2-(allylamino)acetate: Similar structure but with an allyl group instead of a cyclohexyl group.

    Methyl 2-(phenylamino)acetate: Contains a phenyl group instead of a cyclohexyl group.

    Methyl 2-(benzylamino)acetate: Features a benzyl group in place of the cyclohexyl group.

Uniqueness: Methyl 2-(cyclohexylamino)acetate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

methyl 2-(cyclohexylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQPELVTVMBVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of cyclohexylamine (34.3 ml) and diazobicycloundecene (DBU, 44.8 ml) in dry tetrahydrofuran (500 ml) under a nitrogen atmosphere was cooled to 0° C. and was treated dropwise with a solution of methyl bromoacetate (28.4 ml) in tetrahydrofuran (50 ml). After stirring at room temperature overnight, the mixture was filtered to remove precipitated DBU-hydrobromide and the solvent evaporated. The resulting residue was dissolved in ether (200 ml), washed with water (2×100 ml), and brine (2×100 ml). The organic extract was dried, filtered and evaporated. Fractional distillation provided 21.1 g., b.p. 160°-170° C. (0.2 mm).
Quantity
34.3 mL
Type
reactant
Reaction Step One
Name
diazobicycloundecene
Quantity
44.8 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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